molecular formula C35H35BN2O3 B15053766 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate CAS No. 308124-96-1

1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate

Cat. No.: B15053766
CAS No.: 308124-96-1
M. Wt: 542.5 g/mol
InChI Key: JDDCITNEBKRXON-UHFFFAOYSA-N
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Description

1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate is a chemical compound with the molecular formula C35H35BN2O3 and a molecular weight of 542.492 g/mol This compound is known for its unique structure, which includes a pyridinium core substituted with an acetoxy group and a morpholine ring, paired with a tetraphenylborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 4-morpholinopyridine with acetic anhydride to introduce the acetoxy group. This is followed by the formation of the pyridinium salt through a reaction with tetraphenylborate. The reaction conditions generally require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, often involving strong oxidizing agents.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridinium derivatives, while substitution reactions can introduce different functional groups in place of the acetoxy group .

Scientific Research Applications

1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with molecular targets through its functional groups. The acetoxy group can participate in esterification reactions, while the morpholine ring can interact with various biological molecules. The tetraphenylborate anion may also play a role in stabilizing the compound and facilitating its interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its specific combination of functional groups and the presence of the tetraphenylborate anion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

CAS No.

308124-96-1

Molecular Formula

C35H35BN2O3

Molecular Weight

542.5 g/mol

IUPAC Name

(4-morpholin-4-ylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C11H15N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(14)16-13-4-2-11(3-5-13)12-6-8-15-9-7-12/h1-20H;2-5H,6-9H2,1H3/q-1;+1

InChI Key

JDDCITNEBKRXON-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(=O)O[N+]1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

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